N1-(2-chlorobenzyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-chlorobenzyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C16H14ClFN2O2 and its molecular weight is 320.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement has been developed. This method is operationally simple and high yielding, providing a new useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Spectroscopic Investigation
Spectroscopic investigations have been conducted on dihydronicotinamides, including studies on conformation, absorption, and fluorescence. These studies provide insights into the effective conjugation between dihydropyridine and carboxamide π-system and the conformational behaviors in solution, which are crucial for understanding the electronic properties of related compounds (Fischer et al., 1988).
Photostability and Phototoxicity
Research has highlighted the potential photostabilizing effect of certain substituents, which could be beneficial for designing less phototoxic fluorinated drugs. This study delves into the direct effect of substituents on the photodehalogenation process, offering pathways to design safer pharmaceutical compounds with minimized phototoxic effects (Protti et al., 2012).
Pharmacology and Drug Development
In the field of pharmacology, a study on the role of Orexin-1 receptor mechanisms in compulsive food consumption provides evidence that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Materials Science
The synthesis and characterization of amino acetate functionalized Schiff base organotin(IV) complexes have been explored for their potential as anticancer drugs. The study presents the synthesis, structural characterization, and in vitro cytotoxicity studies against various human tumor cell lines, demonstrating the potential of these complexes in the development of novel anticancer agents (Basu Baul et al., 2009).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(3-fluoro-4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c1-10-6-7-12(8-14(10)18)20-16(22)15(21)19-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGHLBNXVZOVCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.